

The Environmental Fate and Transport of Mancopper: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mancopper*

Cat. No.: *B14648517*

[Get Quote](#)

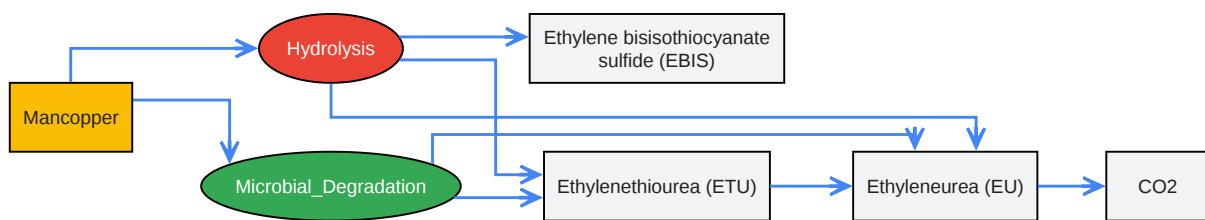
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Mancopper, a fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class, is a coordination complex of manganese and copper with the ethylenbis(dithiocarbamate) ligand. Understanding its environmental fate and transport is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of **Mancopper**, drawing parallels from its close analog, Mancozeb, and detailing the fate of its primary degradation products, including ethylenethiourea (ETU) and the associated metal ions.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. While specific data for **Mancopper** is limited, the properties of Mancozeb and copper provide a strong basis for understanding its environmental characteristics.

Property	Value	Implications for Environmental Fate
Mancozeb		
Vapor Pressure	Negligible ^{[1][2]}	Low potential for volatilization into the atmosphere. ^{[1][2]}
Water Solubility	Low ^[1]	Limited direct dissolution in water, but hydrolysis is a key degradation pathway.
Ethylenethiourea (ETU)		
Water Solubility	High ^{[3][4]}	High potential for mobility in soil and leaching into groundwater. ^{[1][3]}
Copper		
Melting Point	1,083°C ^[5]	Not relevant to environmental fate under normal conditions.
Boiling Point	2,567°C ^[5]	Not relevant to environmental fate under normal conditions.
Density	8.94 g/cm³ ^[5]	Not relevant to environmental fate under normal conditions.


Environmental Degradation

Mancopper, like other EBDCs, is susceptible to rapid degradation in the environment through hydrolysis and microbial action. The primary degradation pathway involves the breakdown of the parent molecule into more mobile and persistent compounds.

Hydrolysis: In the presence of water, **Mancopper** is expected to hydrolyze quickly, with a half-life of less than two days.^{[1][2]} The identified hydrolysis products of Mancozeb, which are anticipated to be similar for **Mancopper**, include ethylenethiourea (ETU), ethyleneurea (EU), and ethylene bis(isothiocyanate sulfide) (EBIS).^{[1][2]} The relative amounts of these degradates are dependent on the pH of the water.^[1]

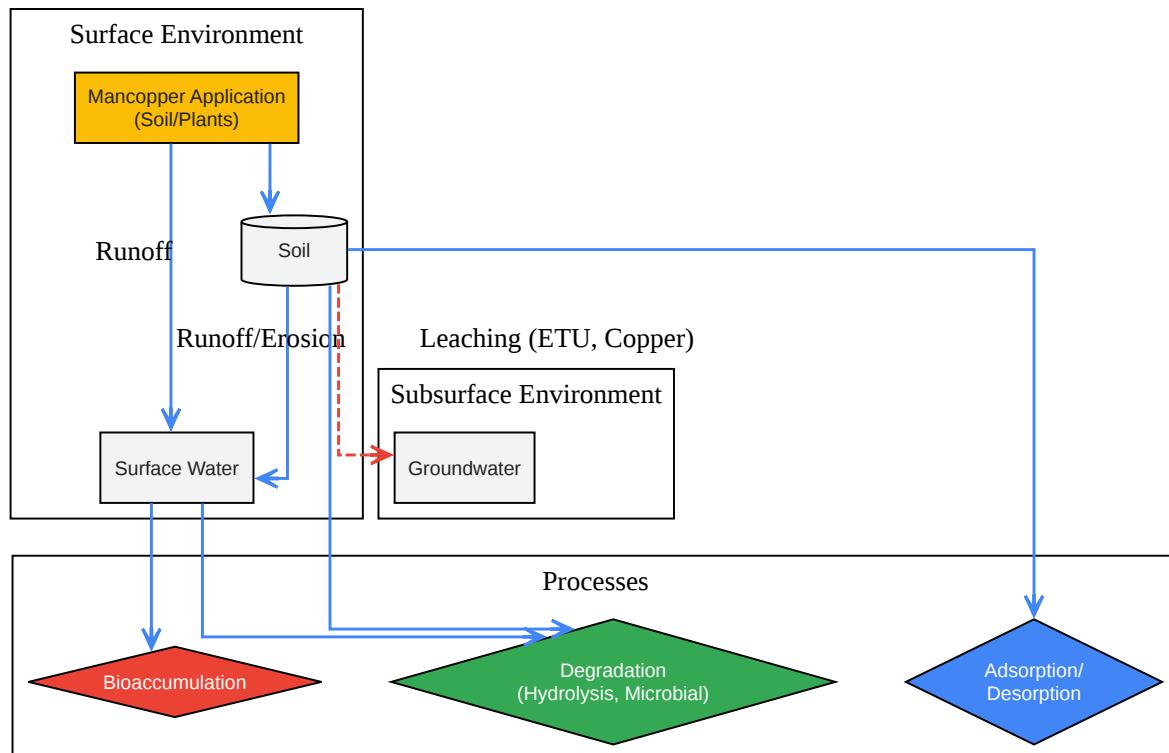
Soil Degradation: **Mancopper** exhibits low persistence in soil. Aerobic soil half-lives for Mancozeb are reported to be less than two days, while anaerobic half-lives are less than eight days.[1][2] The major metabolites in soil are ETU and EU.[1][2] Under aerobic conditions, these metabolites can be further broken down to carbon dioxide.[1][2]

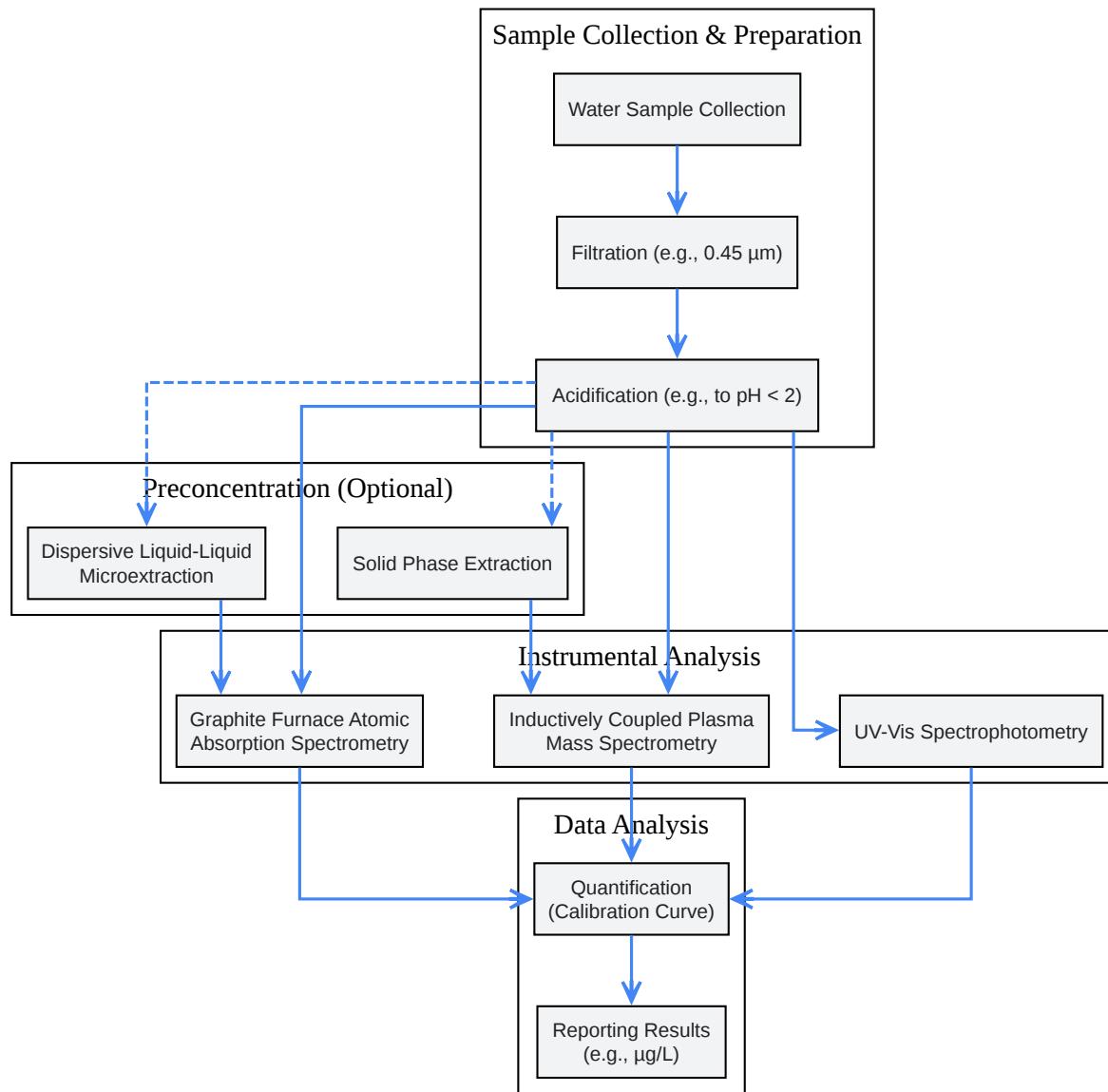
Degradation Pathway of the Organic Moiety

[Click to download full resolution via product page](#)

Degradation pathway of the organic component of **Mancopper**.

Environmental Transport


The transport of **Mancopper** and its degradation products in the environment is influenced by their mobility in soil and water.


Mobility in Soil: **Mancopper** and its initial degradates exhibit moderate binding to soils.[1][2] The adsorption coefficient (K_d) for Mancozeb and its degradates ranges from 7 to 12 cm^3/g .[1] However, the primary metabolite of concern, ETU, is weakly adsorbed by soils, with K_d values ranging from 0.51 to 1.13 cm^3/g for different soil types.[1] This weak adsorption, coupled with its high water solubility, gives ETU a high potential for mobility and leaching into groundwater. [1][3] Despite this potential, the rapid degradation of the parent compound and ETU itself often limits significant groundwater contamination.[1]

Leaching: Leaching studies have shown that the majority of Mancozeb and its degradation products remain in the top layer of the soil.[1] While ETU has the potential to leach, its concentration in groundwater is generally low.[1] The transport of copper in soil is complex and influenced by factors such as soil pH, organic matter content, and the presence of other ions. [6] Copper can be adsorbed to clay minerals, organic matter, and iron and manganese oxides,

which limits its mobility.[7][8] However, dissolved organic carbon (DOC) can form soluble complexes with copper, increasing its mobility and potential for leaching.[9][10]

Environmental Transport and Fate Logic

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fungiresistance.com [fungiresistance.com]
- 2. [PDF] ENVIRONMENTAL FATE OF MANCOZEB | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Drinking water guideline for ethylene thiourea, a metabolite of ethylene bisdithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical properties and uses of copper_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Adsorption, complexation, and phytoavailability of copper as influenced by organic manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of past copper contamination and soil structure on copper leaching from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Environmental Fate and Transport of Mancopper: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14648517#environmental-fate-and-transport-of-mancopper>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com